5-Chloro-1-(3-methoxypropyl)-1H-benzo[d]imidazole-2-carbaldehyde
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Overview
Description
5-Chloro-1-(3-methoxypropyl)-1H-benzo[d]imidazole-2-carbaldehyde is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a chloro substituent at the 5-position and a methoxypropyl group at the 1-position, which can influence its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-(3-methoxypropyl)-1H-benzo[d]imidazole-2-carbaldehyde typically involves multi-step reactions starting from commercially available precursors
Formation of Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Introduction of Methoxypropyl Group: The methoxypropyl group can be introduced via nucleophilic substitution reactions using appropriate alkylating agents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1-(3-methoxypropyl)-1H-benzo[d]imidazole-2-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base or under acidic conditions.
Major Products Formed
Oxidation: 5-Chloro-1-(3-methoxypropyl)-1H-benzo[d]imidazole-2-carboxylic acid.
Reduction: 5-Chloro-1-(3-methoxypropyl)-1H-benzo[d]imidazole-2-methanol.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloro-1-(3-methoxypropyl)-1H-benzo[d]imidazole-2-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, or anticancer activities.
Biological Studies: The compound can be used to study the interaction of benzimidazole derivatives with biological targets such as enzymes or receptors.
Material Science: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules for various applications.
Mechanism of Action
The mechanism of action of 5-Chloro-1-(3-methoxypropyl)-1H-benzo[d]imidazole-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloro and methoxypropyl groups can influence its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-1-methylimidazole: Another chloro-substituted benzimidazole with different substituents.
1-(3-Methoxypropyl)-1H-benzo[d]imidazole-2-carbaldehyde: Similar structure without the chloro group.
5-Chloro-1-(4-piperidyl)-2-benzimidazolinone: A benzimidazole derivative with a piperidyl group.
Uniqueness
5-Chloro-1-(3-methoxypropyl)-1H-benzo[d]imidazole-2-carbaldehyde is unique due to the combination of the chloro and methoxypropyl groups, which can influence its chemical reactivity and biological properties. This makes it a valuable compound for various applications in medicinal chemistry, biological studies, and material science.
Properties
IUPAC Name |
5-chloro-1-(3-methoxypropyl)benzimidazole-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O2/c1-17-6-2-5-15-11-4-3-9(13)7-10(11)14-12(15)8-16/h3-4,7-8H,2,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHSJSEKPJKDZFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C2=C(C=C(C=C2)Cl)N=C1C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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